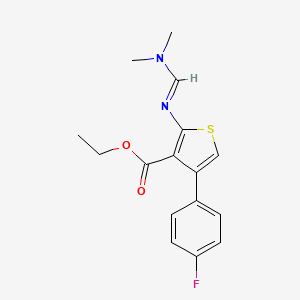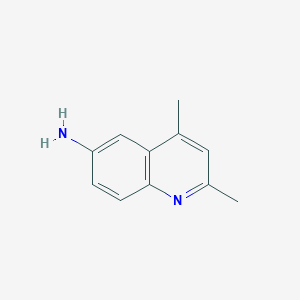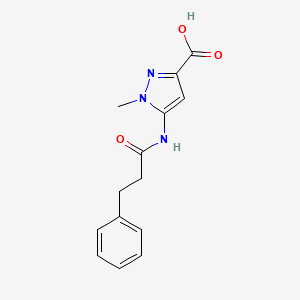
methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Chemistry Applications
This compound is utilized in the synthesis of complex heterocyclic structures. For instance, a study by Kovalenko et al. (2019) describes a novel method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, showcasing the compound's role in facilitating the formation of quinoline derivatives, which are crucial in medicinal chemistry due to their biological activity (Kovalenko et al., 2019).
Pharmaceutical Research
In the realm of drug discovery and development, fluorine-containing benzamide analogs derived from similar structures have been evaluated for their potential in imaging sigma-2 receptor status in solid tumors using positron emission tomography (PET). This research signifies the compound's importance in developing diagnostic tools for cancer (Tu et al., 2007). Another study by Odagiri et al. (2013) explores novel quinolone derivatives designed for treating respiratory tract infections, highlighting the versatility of this compound's derivatives in synthesizing new antibacterial drugs (Odagiri et al., 2013).
Biochemical Research
Compounds related to methyl 7-(3-fluoro-4-methoxybenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been investigated for their spectroscopic properties and potential applications in biochemistry. For example, the study of 7-Hydroxyquinoline (7HQ) derivatives in different matrices reveals insights into proton transfer effects and fluorescence, which are pertinent in the development of biochemical probes and sensors (Zhang et al., 2000).
properties
IUPAC Name |
methyl 7-[(3-fluoro-4-methoxybenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c1-25-17-6-4-13(10-16(17)20)18(23)21-15-5-3-12-7-8-22(19(24)26-2)11-14(12)9-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCIKGODRSGQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)
![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)




![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)
![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

